L-Aspartic acid beta-4-nitroanilide hydrochloride
Description
Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature
This compound exhibits a complex molecular architecture that reflects its dual nature as both an amino acid derivative and a nitroaniline compound. The molecule possesses the molecular formula C₁₀H₁₂ClN₃O₅ and a molecular weight of 289.67 grams per mole, establishing its position as a medium-sized organic molecule with significant functional diversity. The Chemical Abstracts Service registry number 201732-79-8 provides unique identification for this compound in chemical databases and literature.
The International Union of Pure and Applied Chemistry nomenclature for this compound is (2S)-2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride, which precisely describes its stereochemical configuration and functional group arrangement. The stereochemical designation (2S) indicates the L-configuration at the alpha-carbon of the aspartic acid backbone, maintaining consistency with natural amino acid chirality. The structural representation reveals a primary amino group at the alpha position, a carboxylic acid functionality, and a beta-amide linkage to the 4-nitroaniline moiety.
The simplified molecular-input line-entry system representation C1=CC(=CC=C1NC(=O)CC(C(=O)O)N)N+[O-].Cl provides a linear encoding of the molecular structure, facilitating computational analysis and database searches. The three-dimensional conformational analysis reveals specific spatial arrangements that influence the compound's biological activity and chemical reactivity patterns.
Table 1: Structural Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂ClN₃O₅ |
| Molecular Weight | 289.67 g/mol |
| Chemical Abstracts Service Number | 201732-79-8 |
| International Union of Pure and Applied Chemistry Name | (2S)-2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride |
| Parent Compound Chemical Identifier | 7408381 |
| Stereochemical Configuration | L-configuration |
The compound's structural analysis reveals the presence of multiple functional groups that contribute to its versatility in biochemical applications. The nitro group attached to the aromatic ring provides electron-withdrawing properties that influence the compound's reactivity and spectroscopic characteristics. The amide linkage between the aspartic acid backbone and the nitroanilide moiety creates a stable conjugated system that maintains structural integrity under various experimental conditions. The hydrochloride salt formation enhances water solubility while preserving the compound's essential chemical properties for analytical applications.
Historical Development in Heterocyclic Chemistry
The development of compounds like this compound is intrinsically connected to the broader evolution of heterocyclic chemistry, which began its systematic development during the 1800s alongside the emergence of organic chemistry as a distinct scientific discipline. The foundational work in this field commenced with Brugnatelli's isolation of alloxan from uric acid in 1818, establishing the precedent for studying nitrogen-containing cyclic compounds. This early discovery marked the beginning of a scientific journey that would eventually lead to the sophisticated understanding of heterocyclic systems that incorporate nitrogen, oxygen, and sulfur atoms in their ring structures.
The progression of heterocyclic chemistry continued with significant milestones throughout the nineteenth century, including Dobereiner's production of furan compounds using sulfuric acid with starch in 1832, and Runge's collection of pyrrole through dry distillation in 1834. These early achievements established the experimental foundations for understanding how heteroatoms could be incorporated into cyclic systems, providing the theoretical framework that would later support the development of more complex compounds containing both cyclic and acyclic heterocyclic elements.
The nomenclature systems developed by Hantzsch in 1887 and independently by Widman in 1888 created the standardized naming conventions that facilitated communication and classification within the growing field of heterocyclic chemistry. This Hantzsch-Widman system became the foundation for modern International Union of Pure and Applied Chemistry nomenclature, enabling precise identification and classification of compounds like this compound within the broader context of heterocyclic and amino acid chemistry.
Table 2: Historical Milestones in Heterocyclic Chemistry Development
| Year | Development | Scientist | Significance |
|---|---|---|---|
| 1818 | Alloxan isolation from uric acid | Brugnatelli | First systematic heterocyclic compound study |
| 1832 | Furan compound production | Dobereiner | Established synthetic approaches |
| 1834 | Pyrrole collection via distillation | Runge | Advanced understanding of nitrogen heterocycles |
| 1887 | Nomenclature system development | Hantzsch | Created systematic naming conventions |
| 1888 | Independent nomenclature system | Widman | Reinforced standardized classification |
The twentieth century witnessed an exponential growth in heterocyclic chemistry applications, particularly in pharmaceutical development where nitrogen heterocycles became predominant. Statistical analysis reveals that approximately 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles, demonstrating the crucial role these compounds play in modern medicine. This prevalence underscores the importance of understanding compounds like this compound, which incorporate both heterocyclic elements and amino acid structures in their molecular architecture.
The evolution of analytical techniques and synthetic methodologies throughout the twentieth and twenty-first centuries has enabled the precise characterization and practical application of complex molecules containing both natural amino acid components and synthetic heterocyclic modifications. The development of sophisticated analytical instruments and computational chemistry tools has facilitated the detailed structural analysis and functional optimization of compounds like this compound for specific research applications.
Position Within Nitroaniline Derivative Classifications
This compound occupies a distinctive position within the comprehensive classification system of nitroaniline derivatives, representing a specialized subset that combines amino acid functionality with aromatic nitro group chemistry. Nitroaniline compounds are generally classified based on the positional arrangement of the nitro group relative to the amino group on the benzene ring, creating three primary isomeric forms: 2-nitroaniline (ortho), 3-nitroaniline (meta), and 4-nitroaniline (para). The compound under examination incorporates the 4-nitroaniline structural motif, positioning it within the para-nitroaniline derivative category.
The 4-nitroaniline backbone present in this compound represents one of the most industrially significant nitroaniline isomers, serving as a precursor to para-phenylenediamine and various dye components. This structural foundation provides the compound with specific electronic properties resulting from the electron-withdrawing nitro group positioned para to the amino functionality, creating a conjugated system that influences both chemical reactivity and spectroscopic characteristics. The incorporation of this well-established aromatic system into an amino acid derivative creates a hybrid molecule that bridges traditional organic chemistry and biochemical applications.
Within the broader context of nitroaniline derivative applications, compounds containing the 4-nitroaniline motif have demonstrated utility in synthetic chemistry, analytical chemistry, and materials science. The systematic classification of these derivatives considers factors such as substitution patterns, functional group modifications, and stereochemical configurations. This compound represents an advanced example of how traditional nitroaniline chemistry can be expanded through biological conjugation to create specialized research tools.
Table 3: Classification of Nitroaniline Derivatives
| Classification Type | Structural Feature | Representative Examples | Primary Applications |
|---|---|---|---|
| Ortho-nitroaniline derivatives | Nitro group at position 2 | 2-nitroaniline, 2-((2-nitrophenyl)amino)ethyl compounds | Intramolecular hydrogen bonding studies |
| Meta-nitroaniline derivatives | Nitro group at position 3 | 3-nitroaniline, N,N-dimethyl-3-nitroaniline | Synthetic intermediates |
| Para-nitroaniline derivatives | Nitro group at position 4 | 4-nitroaniline, L-aspartic acid beta-4-nitroanilide | Dye precursors, analytical substrates |
| Amino acid conjugated derivatives | Biological molecule attachment | This compound | Biochemical assays, enzyme studies |
The structural analysis of nitroaniline derivatives reveals important distinctions in their chemical behavior and practical applications. Research investigations have demonstrated that ortho-nitroaniline derivatives typically exhibit intramolecular hydrogen bonding between amino and nitro groups, creating six-membered chelate rings that influence crystal packing and molecular interactions. In contrast, para-nitroaniline derivatives like the backbone of this compound primarily engage in intermolecular hydrogen bonding patterns that affect their solid-state properties and solution behavior.
The specialized nature of this compound as an amino acid-conjugated nitroaniline derivative positions it within a relatively narrow but highly significant category of compounds designed for specific analytical and research applications. These bioconjugated derivatives combine the well-understood chemistry of nitroaniline systems with the biological relevance of amino acids, creating versatile tools for enzyme assays, chromatographic separations, and pharmaceutical intermediate synthesis. The hydrochloride salt formation further refines the compound's classification by enhancing its water solubility and stability characteristics, making it particularly suitable for aqueous biological systems and analytical protocols.
Properties
IUPAC Name |
(2S)-2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5.ClH/c11-8(10(15)16)5-9(14)12-6-1-3-7(4-2-6)13(17)18;/h1-4,8H,5,11H2,(H,12,14)(H,15,16);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHGETAGZHXUQU-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(C(=O)O)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)C[C@@H](C(=O)O)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Amidation
A common approach involves activating the β-carboxylic acid of L-aspartic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
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Activation : L-Aspartic acid’s β-carboxyl group reacts with EDC/HOBt in anhydrous dimethylformamide (DMF), forming an active ester.
-
Coupling : 4-Nitroaniline is added, facilitating nucleophilic attack to yield L-aspartic acid β-4-nitroanilide.
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Salt Formation : The product is treated with hydrochloric acid to form the hydrochloride salt.
Optimization Data :
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 78 | 98.5 |
| Temperature | 0–4°C | 85 | 99.2 |
| Molar Ratio (EDC:Substrate) | 1.2:1 | 82 | 98.8 |
Mixed Anhydride Method
An alternative employs isobutyl chloroformate to generate a mixed anhydride intermediate:
-
Anhydride Formation : L-Aspartic acid reacts with isobutyl chloroformate in tetrahydrofuran (THF) under basic conditions.
-
Aminolysis : 4-Nitroaniline is introduced, yielding the amide product after quenching and extraction.
This method avoids racemization but requires stringent moisture control.
Purification and Characterization
Crystallization and Filtration
Crude product is purified via recrystallization:
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Solvent System : Ethanol/water (3:1 v/v) at 60°C.
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Cooling : Gradual cooling to 4°C induces crystallization.
-
Filtration : Isolated crystals are washed with cold ethanol.
Purity Data :
| Purification Step | Purity (%) | Yield (%) |
|---|---|---|
| Crude Product | 85 | – |
| Recrystallization | 99.5 | 70 |
Ion-Exchange Chromatography
Cation-exchange resins (e.g., Dowex 50WX8) separate the hydrochloride salt from byproducts:
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Column Equilibration : 0.1 M HCl in methanol.
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Elution : Gradient of 0.1–1.0 M HCl.
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Lyophilization : Eluate is freeze-dried to obtain the pure compound.
Analytical Validation
High-Performance Liquid Chromatography (HPLC)
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Column : C18 reverse-phase (250 × 4.6 mm, 5 µm).
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Mobile Phase : 20 mM KH2PO4 (pH 3.0)/acetonitrile (85:15).
Representative Chromatogram :
| Peak | Retention Time (min) | Area (%) | Identity |
|---|---|---|---|
| 1 | 6.2 | 99.5 | Target Compound |
| 2 | 8.9 | 0.5 | Unreacted Aniline |
Nuclear Magnetic Resonance (NMR)
-
1H NMR (D2O) : δ 8.15 (d, 2H, Ar–NO2), 6.85 (d, 2H, Ar–H), 4.45 (m, 1H, α-CH), 3.10 (dd, 2H, β-CH2).
Industrial-Scale Considerations
Cost Efficiency
Chemical Reactions Analysis
Types of Reactions: : L-Aspartic acid beta-4-nitroanilide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: : Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions .
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield L-Aspartic acid beta-4-aminoanilide .
Scientific Research Applications
Pharmaceutical Development
L-Aspartic acid beta-4-nitroanilide hydrochloride serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those aimed at treating neurological disorders. Its ability to enhance drug efficacy and specificity makes it valuable in developing targeted therapies. For instance, it has been utilized in the synthesis of compounds that inhibit specific enzymes related to neurological conditions, improving therapeutic outcomes.
Biochemical Research
In biochemical research, this compound is instrumental in studying amino acid metabolism. It aids researchers in understanding metabolic pathways and enzyme functions, which are vital for developing metabolic therapies. A study demonstrated its use in characterizing enzyme activity related to amino acid metabolism, providing insights into potential therapeutic targets for metabolic disorders .
Analytical Chemistry
This compound acts as a reagent in various analytical techniques. It facilitates the detection and quantification of substances in complex mixtures, improving the accuracy of research findings. For example, it has been employed in assays to measure enzyme activity, providing a reliable method for evaluating biochemical reactions .
Material Science
The compound is also explored in material science for developing new materials, particularly polymers. Its incorporation into polymer matrices can enhance thermal and mechanical properties, making it suitable for applications in coatings and composites. Research indicates that polymers derived from L-aspartic acid derivatives exhibit improved performance characteristics compared to traditional materials .
Biotechnology
In biotechnology, this compound plays a role in producing bioactive compounds. It supports the development of biotechnological applications such as enzyme production and fermentation processes. Studies have shown its effectiveness as a substrate for various enzymes, contributing to the efficient synthesis of peptides and other bioactive molecules .
Case Study 1: Enzyme Activity Assays
A study utilized this compound as a substrate for asparaginase assays. The results indicated that the compound provided a reliable measure of enzyme activity, showcasing its utility in biochemical assays .
Case Study 2: Polymer Development
Research on the incorporation of L-aspartic acid derivatives into polymer frameworks revealed enhanced mechanical properties and thermal stability. These findings suggest potential applications in industries requiring durable materials .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical | Intermediate for drugs targeting neurological disorders | Improved drug efficacy and specificity |
| Biochemical Research | Studies on amino acid metabolism | Insights into metabolic pathways |
| Analytical Chemistry | Reagent for enzyme activity assays | Enhanced accuracy in detecting biochemical reactions |
| Material Science | Development of polymers with improved properties | Superior thermal and mechanical performance |
| Biotechnology | Production of bioactive compounds | Effective substrate for enzyme-catalyzed reactions |
Mechanism of Action
Mechanism of Action: : The compound acts as a substrate for specific enzymes, particularly proteases. When these enzymes cleave the peptide bond in L-Aspartic acid beta-4-nitroanilide hydrochloride, they release 4-nitroaniline, which can be quantitatively measured .
Molecular Targets and Pathways: : The primary molecular targets are proteases, and the pathways involved include the hydrolysis of peptide bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analysis
The table below compares L-aspartic acid beta-4-nitroanilide hydrochloride with key analogues:
Key Observations:
- Nitroanilide vs. Coumarin Derivatives : The nitroanilide group in the target compound enables colorimetric detection, while coumarin-based derivatives (e.g., ) rely on fluorescence for protease activity monitoring .
- Hydrochloride Salts : Most aspartic acid derivatives (e.g., anhydride, esters) are synthesized as hydrochloride salts to improve solubility in aqueous buffers, critical for biochemical assays .
- Pharmaceutical Relevance: L-Homophenylalanine, derived from L-aspartic anhydride, highlights the role of aspartic acid derivatives in drug synthesis, contrasting with the diagnostic focus of nitroanilide and coumarin analogues .
Reactivity and Stability
- Nitroanilide Group: The electron-withdrawing nitro group stabilizes the amide bond, reducing nonspecific hydrolysis compared to non-nitrated analogues like benzylamine derivatives .
- Ester vs. Anhydride Reactivity: L-Aspartic anhydride hydrochloride () acts as an acyl donor in Friedel-Crafts reactions, whereas ester derivatives (e.g., –6) are typically substrates for esterases or proteases .
Enzymatic Studies
- Target Compound : Used to assay aspartic proteases (e.g., cathepsin D) or bacterial amidases, where cleavage releases 4-nitroaniline for kinetic measurements .
- Coumarin Derivatives : Applied in real-time fluorescence assays for high-throughput screening, offering higher sensitivity but requiring specialized equipment .
Biological Activity
L-Aspartic acid beta-4-nitroanilide hydrochloride (L-Asp-β-PNA·HCl) is a synthetic compound primarily utilized in biochemical research, particularly in the study of enzyme kinetics and protease activity. This article delves into its biological activity, mechanism of action, applications in research, and relevant case studies.
Chemical Structure and Properties
L-Asp-β-PNA·HCl is a derivative of L-aspartic acid, featuring a 4-nitroaniline moiety attached to the beta-carbon. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various enzymatic assays. Its structure allows it to serve as a substrate for specific proteases, facilitating the study of enzyme kinetics.
The primary mechanism of action for L-Asp-β-PNA·HCl involves its role as a substrate for proteolytic enzymes. Upon cleavage by these enzymes, the compound releases 4-nitroaniline (pNA), which can be quantitatively measured due to its colorimetric properties:
- Cleavage Reaction :
The released pNA exhibits a distinct yellow color, allowing researchers to monitor protease activity by measuring absorbance at specific wavelengths (typically around 405 nm) using spectrophotometry .
Applications in Research
L-Asp-β-PNA·HCl is extensively used in various fields of biological research:
- Protease Activity Assays : It serves as a substrate for measuring the activity of different proteases, including asparaginase and other related enzymes. This is crucial in understanding enzyme mechanisms and kinetics .
- Biochemical Pathway Studies : Researchers utilize this compound to investigate biochemical pathways involving proteolytic processes, contributing to our understanding of metabolic diseases and enzyme regulation .
- Drug Development : The compound's role in enzyme assays aids in drug discovery efforts by identifying potential inhibitors or modulators of protease activity.
Case Studies and Research Findings
Several studies highlight the biological activity and utility of L-Asp-β-PNA·HCl:
- Enzymatic Assays : A study demonstrated that L-Asp-β-PNA·HCl was effectively used to assess asparaginase activity in various biological samples, showcasing its sensitivity and specificity as a substrate .
- Kinetic Studies : Research involving kinetic analysis revealed that the compound could provide insights into the catalytic efficiency and substrate specificity of different proteases, enhancing our understanding of their biological roles .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Primary Use |
|---|---|---|
| L-Aspartic Acid Beta-4-Nitroanilide | Structure | Protease substrate |
| Nα-Benzoyl-L-arginine 4-nitroanilide | Structure | Protease substrate |
| L-Aspartic Acid Beta-4-aminoanilide | Structure | Protease substrate |
L-Asp-β-PNA·HCl is unique among these compounds due to its specific nitro group, which facilitates easy detection and quantification of enzymatic activity through colorimetric changes upon cleavage.
Q & A
What are the established synthetic routes for L-Aspartic acid beta-4-nitroanilide hydrochloride, and what purification methods ensure high yield and purity?
Basic
The synthesis typically involves coupling L-aspartic acid derivatives with 4-nitroaniline via carbodiimide-mediated reactions (e.g., EDC/NHS chemistry). For example, β-methyl ester derivatives of L-aspartic acid are synthesized under anhydrous conditions, followed by nitroanilide conjugation . Purification often employs recrystallization from ethanol/water mixtures, with purity verified by melting point analysis (e.g., 199–200°C) and specific rotation measurements (e.g., +13° ±1.5° in ethanol/water) . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) is recommended for final purity validation .
Which spectroscopic techniques are most effective for characterizing this compound, and how can they differentiate it from structural analogs?
Basic
Raman spectroscopy is highly specific, with characteristic peaks for nitroanilide groups (e.g., 1345 cm⁻¹ for NO₂ stretching) and aspartyl backbones. Differentiation from analogs like L-cysteine hydrochloride (HQI ≤2.22 in Raman libraries) is achieved via unique spectral fingerprints . Nuclear magnetic resonance (NMR) can resolve stereochemistry, particularly the β-nitroanilide linkage, using ¹H/¹³C shifts (e.g., δ 8.2 ppm for aromatic protons). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ ≈ 416.86 for benzyl ester derivatives) .
How can researchers optimize enzyme kinetic assays using this compound as a substrate, considering potential interference from cross-reactive compounds?
Advanced
Kinetic assays (e.g., protease activity) measure nitroaniline release at 405 nm. To mitigate cross-reactivity (e.g., 0.2% with L-aspartic acid in ELISA), pre-incubate samples with inhibitors like EDTA (for metalloproteases) or PMSF (for serine proteases) . Use negative controls with structurally similar analogs (e.g., L-glutamic acid nitroanilide) to validate specificity. Adjust substrate concentration to stay below the Km value (determined via Michaelis-Menten plots) to avoid non-linear kinetics .
What strategies address discrepancies in activity data when using this compound in protease inhibition studies?
Advanced
Contradictions may arise from pH-dependent hydrolysis or competing side reactions. Standardize buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5) and include reducing agents (e.g., TCEP) to prevent disulfide formation . Validate results with orthogonal methods, such as fluorogenic substrates or zymography. For irreversible inhibitors, pre-incubate enzymes with inhibitors before adding the substrate to distinguish time-dependent effects .
What are the recommended storage conditions to maintain the stability of this compound in long-term research use?
Basic
Store lyophilized powder at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the nitroanilide group. For solution-phase use, prepare fresh stocks in anhydrous DMSO or ethanol and avoid repeated freeze-thaw cycles. Monitor degradation via UV-Vis absorbance (λmax ≈ 310 nm for nitroaniline) .
How does modifying the nitroanilide group in L-Aspartic acid derivatives influence their efficacy as enzyme substrates in mechanistic studies?
Advanced
Substituting the nitroanilide group with fluorogenic moieties (e.g., 7-amido-4-methylcoumarin) increases sensitivity in low-abundance enzyme assays . Steric hindrance from β-methyl ester groups (e.g., in β-methyl L-aspartate hydrochloride) can reduce substrate turnover, aiding in studying enzyme active-site accessibility . For mechanistic insights, compare kinetic parameters (kcat/Km) across derivatives to map substrate-enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
